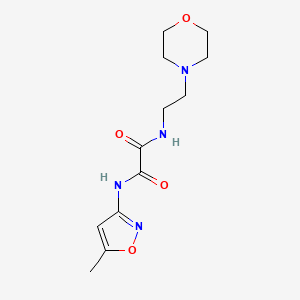

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide” is a chemical compound with the molecular formula C10H15N3O3 .

Synthesis Analysis

The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has seen significant progress . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C10H15N3O3 . The average mass is 225.244 Da and the monoisotopic mass is 225.111343 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 439.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.6±3.0 kJ/mol and the flash point is 219.6±28.7 °C . The index of refraction is 1.553 and the molar refractivity is 57.4±0.3 cm3 . The compound has 6 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds structurally related to N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide have been extensively explored for their potential in drug design and development. For instance, derivatives of isoxazole and morpholine are found to be effective in inhibiting chaperone heat shock protein 90 (Hsp90), a promising target for cancer therapy due to its role in maintaining the functional shape of many oncogenic proteins (Baruchello et al., 2011). Moreover, isoxazole rings have been utilized in the synthesis of compounds with neuroprotective, anti-inflammatory, and anticancer activities, underscoring the versatility of this moiety in medicinal chemistry.

Neuropharmacology

Research into morpholine derivatives reveals significant applications in neuropharmacology. For example, certain morpholine-containing compounds act as selective serotonin reuptake inhibitors (SSRIs) with potent 5-HT2A antagonist properties, which can influence the treatment of affective and anxiety disorders by modulating the activity of norepinephrine neurons (Szabo & Blier, 2002). This suggests potential applications of this compound in the development of novel therapeutic agents for neurological conditions.

Antimicrobial and Anticancer Agents

The synthesis and evaluation of morpholine and isoxazole derivatives have demonstrated promising antimicrobial and anticancer properties. For instance, novel triazole derivatives containing the morpholine moiety have been identified as potent antimicrobial agents (Sahin et al., 2012), suggesting the potential for this compound to serve as a scaffold for developing new antimicrobial compounds. Additionally, isoquinolinequinone–amino acid derivatives, which share structural similarities with the compound of interest, have shown cytotoxic activity against human cancer cells, highlighting the potential for cancer therapeutic applications (Valderrama et al., 2016).

properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-9-8-10(15-20-9)14-12(18)11(17)13-2-3-16-4-6-19-7-5-16/h8H,2-7H2,1H3,(H,13,17)(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWLLEGKUCTRDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/no-structure.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861533.png)

![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2861538.png)

![(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2861544.png)

![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2861547.png)

![N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2861550.png)

![[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid](/img/structure/B2861552.png)

![[1-(Oxan-2-yl)cyclobutyl]methanol](/img/structure/B2861553.png)